Cas no 20544-37-0 (2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-bis(phenylmethyl)-, 3,9-dioxide)

2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-bis(phenylmethyl)-, 3,9-dioxide structure
20544-37-0 structure
Nome del prodotto:2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-bis(phenylmethyl)-, 3,9-dioxide
Numero CAS:20544-37-0
MF:C19H22O6P2
MW:408.321907520294
CID:275815
PubChem ID:88587

2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-bis(phenylmethyl)-, 3,9-dioxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-bis(phenylmethyl)-, 3,9-dioxide
    • 3,9-Dibenzyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3, 9-dioxide
    • 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(phenylmethyl)-, 3,9-dioxide
    • 3,9-Bis(phenylmethyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-dioxide
    • 3,9-Dibenzyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane 3,9-dioxide
    • 20544-37-0
    • DTXSID9066623
    • 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(phenylmethyl)-, 3,9-dioxide
    • SCHEMBL5915989
    • NS00026680
    • 3,9-Bis(phenylmethyl)-2,4,8,10-tetraoxa-3lambda5,9lambda5-diphosphaspiro[5.5]undecane 3,9-dioxide
    • E5-diphosphaspiro[5.5]undecane 3, 9-dioxide
    • 3,9-dibenzyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
    • EINECS 243-869-3
    • 3,9-dibenzyl-2,4,8,10-tetraoxa-3lambda5,9lambda5-diphosphaspiro[5.5]undecane 3,9-dioxide
    • E5, 9
    • 3, 9-dibenzyl-2, 4, 8, 10-tetraoxa-3
    • 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-bis(phenylmethyl)-,3,9-dioxide
    • Inchi: 1S/C19H22O6P2/c20-26(11-17-7-3-1-4-8-17)22-13-19(14-23-26)15-24-27(21,25-16-19)12-18-9-5-2-6-10-18/h1-10H,11-16H2
    • Chiave InChI: XRBKIMPIQSGVAO-UHFFFAOYSA-N
    • Sorrisi: O=P1(OCC2(COP(=O)(CC3C=CC=CC=3)OC2)CO1)CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 408.08926
  • Massa monoisotopica: 408.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 4
  • Complessità: 518
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 71.1Ų
  • XLogP3: 1.4

Proprietà sperimentali

  • Densità: 1.34
  • Punto di ebollizione: 576.5°Cat760mmHg
  • Punto di infiammabilità: 315.3°C
  • Indice di rifrazione: 1.575
  • PSA: 71.06
  • LogP: 4.85300
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited